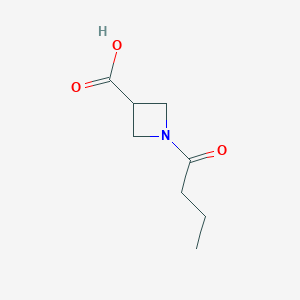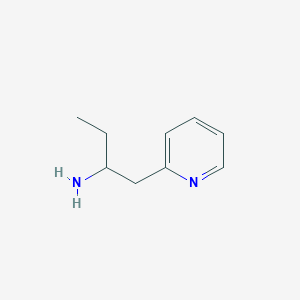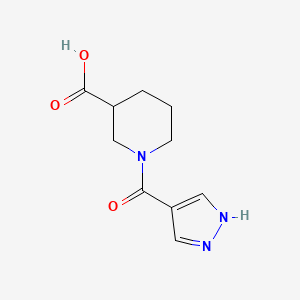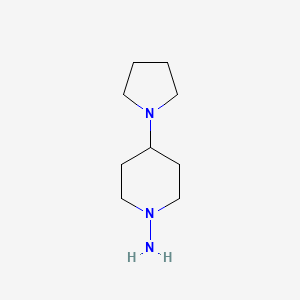
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
Overview
Description
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions. For instance, the reaction of 2-phenylthiazol-4-ethylamines with 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride produces the corresponding 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides . Another method involves the treatment of a compound with thiosemicarbazide to yield the thiosemicarbazone moiety, which, when heated with phenacyl bromide, produces the thiazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazole derivatives, including this compound, can undergo various chemical reactions. For example, substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight of the compound is 241.214 Da . Other properties such as solubility, boiling point, and specific gravity can be determined using appropriate methods .Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives of thiazole-4-carboxylic acid, including those with 2,4-difluorophenyl units, have been synthesized and shown to exhibit significant biological activities. These activities include fungicidal and antivirus effects, highlighting their potential in controlling fungi and viruses (Li Fengyun et al., 2015).
Antimicrobial Properties
- Certain thiazole-4-carboxylic acid derivatives demonstrate moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This indicates their potential use in antimicrobial treatments (Mincho Stanchev et al., 1999).
Anticancer Activity
- Some thiazole-4-carboxylic acid derivatives, particularly those containing a 2,4-difluorophenyl group, have been synthesized and evaluated for their anticancer activity. Certain compounds have shown promising results against various cancer cell lines, suggesting their potential in cancer treatment (Wen-Xi Cai et al., 2016).
Corrosion Inhibition
- Derivatives of thiazole, including those related to 2,4-difluorophenyl-thiazole, have been studied for their corrosion inhibition properties on iron. These studies provide insights into the potential use of these compounds in protecting metals from corrosion (S. Kaya et al., 2016).
Drug Synthesis
- The synthesis of various thiazole derivatives, including those with 2,4-difluorophenyl groups, is significant in drug discovery. These compounds serve as valuable intermediates in the development of new pharmaceuticals (Marco Colella et al., 2018).
Future Directions
The future directions for the study of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and to develop them into potential therapeutic agents .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular biological target.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound could affect multiple pathways, leading to downstream effects .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with various proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, leading to a reduction in inflammation. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes such as COX and LOX, preventing their normal function and thereby reducing the production of inflammatory mediators . Additionally, this compound can interact with transcription factors, altering gene expression patterns and contributing to its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use. Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as anti-inflammatory and anti-cancer activities, persist over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its anti-inflammatory and anti-cancer activities. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The metabolites of this compound have been shown to retain some of the parent compound’s biological activities, contributing to its overall therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution of this compound within the body is influenced by factors such as its lipophilicity and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, this compound can inhibit enzyme activity and modulate signaling pathways. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of this compound is facilitated by specific targeting signals and post-translational modifications.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNKILQDNAOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593013 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262589-15-1 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



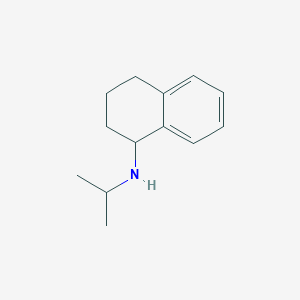

![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)



